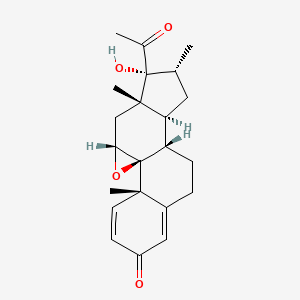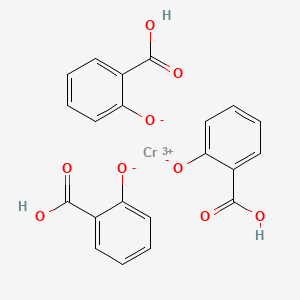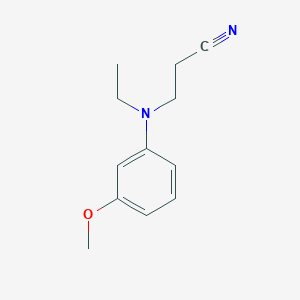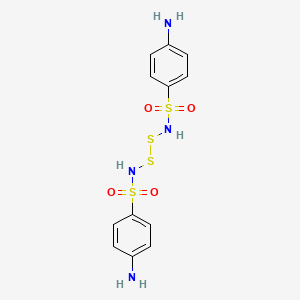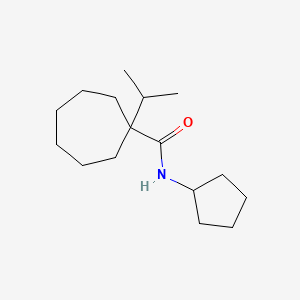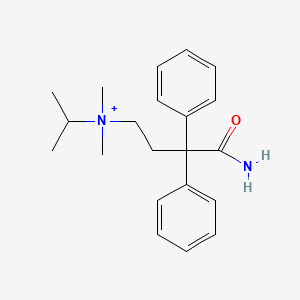
Propanenitrile, 3-(octadecylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octadecylaminopropiononitrile is a chemical compound with the molecular formula C21H42N2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its long alkyl chain and nitrile group, which contribute to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octadecylaminopropiononitrile typically involves the reaction of octadecylamine with acrylonitrile. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C18H37NH2+CH2=CHCN→C21H42N2
The reaction is usually conducted in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 3-Octadecylaminopropiononitrile involves large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Octadecylaminopropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
3-Octadecylaminopropiononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Octadecylaminopropiononitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Octadecylamine: Similar in structure but lacks the nitrile group.
Acrylonitrile: Contains the nitrile group but lacks the long alkyl chain.
Octadecanitrile: Similar long alkyl chain but different functional groups
Uniqueness
3-Octadecylaminopropiononitrile is unique due to its combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and reactive nitrile functionalities are required .
Propiedades
Número CAS |
6281-72-7 |
|---|---|
Fórmula molecular |
C21H42N2 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
3-(octadecylamino)propanenitrile |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h23H,2-18,20-21H2,1H3 |
Clave InChI |
GUBPKKGRODRXPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


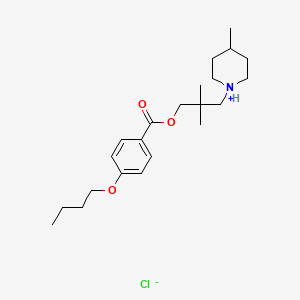
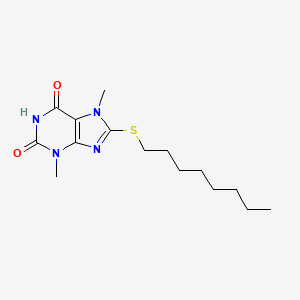
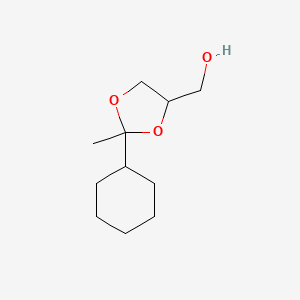
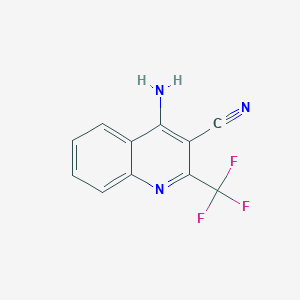
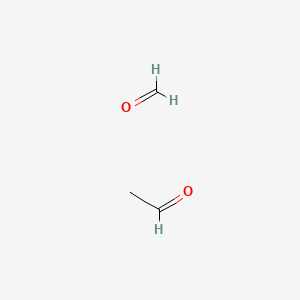

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
